molecular formula C7H6N2O4 B12046800 1-Nitro-2-(nitromethyl)benzene CAS No. 1818-22-0

1-Nitro-2-(nitromethyl)benzene

Cat. No.: B12046800
CAS No.: 1818-22-0
M. Wt: 182.13 g/mol
InChI Key: NEHUISRZCDWUFA-UHFFFAOYSA-N
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Description

1-Nitro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6N2O4 It is a derivative of benzene, where two nitro groups (NO2) are attached to the benzene ring, one at the first position and the other at the second position as a nitromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(nitromethyl)benzene can be synthesized through the nitration of benzene derivatives. The nitration process involves treating benzene with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, typically not exceeding 50°C . This reaction replaces one or more hydrogen atoms on the benzene ring with nitro groups.

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are carefully monitored to ensure the desired product yield and purity. The use of advanced equipment and techniques helps in optimizing the reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of nitrobenzene derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 1-amino-2-(aminomethyl)benzene.

    Substitution: Various substituted nitrobenzene derivatives depending on the substituents used.

Scientific Research Applications

1-Nitro-2-(nitromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-2-(nitromethyl)benzene involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition, DNA interaction, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

  • 1-Nitro-2-methylbenzene
  • 2-Nitrotoluene
  • 1,3-Dinitrobenzene

Comparison: 1-Nitro-2-(nitromethyl)benzene is unique due to the presence of two nitro groups in specific positions on the benzene ringCompared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

1818-22-0

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

1-nitro-2-(nitromethyl)benzene

InChI

InChI=1S/C7H6N2O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2

InChI Key

NEHUISRZCDWUFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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